molecular formula C13H10ClN3O3S B11664666 N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide

N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide

Cat. No.: B11664666
M. Wt: 323.76 g/mol
InChI Key: KSOUBGUDZIPZAS-OVCLIPMQSA-N
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Description

N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a chlorinated nitrophenyl group, a thiophene ring, and an acetohydrazide moiety, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide typically involves the condensation reaction between 2-chloro-5-nitrobenzaldehyde and 2-(thiophen-2-yl)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as column chromatography or crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-(phenylsulfanyl)acetohydrazide
  • N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide

Uniqueness

N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its analogs.

Properties

Molecular Formula

C13H10ClN3O3S

Molecular Weight

323.76 g/mol

IUPAC Name

N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C13H10ClN3O3S/c14-12-4-3-10(17(19)20)6-9(12)8-15-16-13(18)7-11-2-1-5-21-11/h1-6,8H,7H2,(H,16,18)/b15-8+

InChI Key

KSOUBGUDZIPZAS-OVCLIPMQSA-N

Isomeric SMILES

C1=CSC(=C1)CC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])Cl

Canonical SMILES

C1=CSC(=C1)CC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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